Pratensein7-O-glucopyranoside Pratensein7-O-glucopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16545240
InChI: InChI=1S/C22H28O11/c1-30-14-3-2-9(4-12(14)24)11-8-31-15-6-10(5-13(25)17(15)18(11)26)32-22-21(29)20(28)19(27)16(7-23)33-22/h2-4,8,10,13,15-17,19-25,27-29H,5-7H2,1H3/t10?,13?,15?,16-,17?,19-,20+,21-,22-/m1/s1
SMILES:
Molecular Formula: C22H28O11
Molecular Weight: 468.4 g/mol

Pratensein7-O-glucopyranoside

CAS No.:

Cat. No.: VC16545240

Molecular Formula: C22H28O11

Molecular Weight: 468.4 g/mol

* For research use only. Not for human or veterinary use.

Pratensein7-O-glucopyranoside -

Specification

Molecular Formula C22H28O11
Molecular Weight 468.4 g/mol
IUPAC Name 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
Standard InChI InChI=1S/C22H28O11/c1-30-14-3-2-9(4-12(14)24)11-8-31-15-6-10(5-13(25)17(15)18(11)26)32-22-21(29)20(28)19(27)16(7-23)33-22/h2-4,8,10,13,15-17,19-25,27-29H,5-7H2,1H3/t10?,13?,15?,16-,17?,19-,20+,21-,22-/m1/s1
Standard InChI Key WSDAKYZKKRBEIH-WITJTQJTSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=COC3CC(CC(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Canonical SMILES COC1=C(C=C(C=C1)C2=COC3CC(CC(C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Pratensein 7-O-glucopyranoside belongs to the isoflavonoid O-glycoside class, featuring a core structure of 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one (pratensein) linked to a β-D-glucopyranosyl moiety. The glycosidic bond occurs at the 7-hydroxyl group of the aglycone, as confirmed by its IUPAC name:
5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one .

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC22H22O11C_{22}H_{22}O_{11}
Molecular Weight462.4 g/mol
Exact Mass462.11621151 g/mol
SMILES (Canonical)COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O
InChI KeyFGAAKLDKKBMYCB-AKJGCJRBSA-N
CAS Registry Number36191-03-4

The stereochemistry of the glucopyranosyl unit is critical, with the β-configuration confirmed via NMR and crystallographic data .

Natural Occurrence and Biosynthetic Context

Plant Sources

Pratensein 7-O-glucopyranoside has been isolated from:

  • Ammopiptanthus mongolicus (Mongolian ammopiptanthus), a desert-adapted legume .

  • Astragalus mongholicus (Huangqi), a traditional medicinal plant .

These species biosynthesize the compound via the phenylpropanoid pathway, where pratensein undergoes glycosylation by UDP-glucosyltransferases .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound exhibits moderate hydrophilicity (XLogP=0.80XLogP = 0.80) due to its six hydroxyl groups and glucopyranosyl unit, favoring solubility in polar solvents like methanol and water .

Table 2: ADMET Properties

PropertyValueProbability (%)
Human Intestinal AbsorptionLow48.55
Blood-Brain Barrier PenetrationUnlikely85.00
CYP3A4 SubstrateYes62.53
P-glycoprotein InhibitionModerate72.02

Metabolic Stability

Pratensein 7-O-glucopyranoside is predicted to undergo hepatic metabolism primarily via CYP3A4, with a 62.53% probability of substrate activity . Its glucoside moiety may undergo hydrolysis in the gut, releasing the aglycone for systemic absorption .

Research Gaps and Future Directions

Despite its structural characterization, pratensein 7-O-glucopyranoside remains pharmacologically underexplored. Key unanswered questions include:

  • Biological Activity: Antioxidant or estrogenic effects analogous to other isoflavonoids.

  • Synergistic Roles: Interactions with coexisting phytochemicals in source plants.

  • Synthetic Accessibility: Routes for scalable production via enzymatic or chemical synthesis.

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